Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound that features a unique structural motif. This compound is part of the azabicyclohexane family, which is known for its rigid and strained ring system. The presence of the nitrogen atom in the bicyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical [2+2] cycloaddition process. This would require optimization of reaction conditions to ensure safety and efficiency on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: The rigid structure of the compound makes it useful for studying molecular interactions and conformational analysis.
Industry: Can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through its rigid and strained bicyclic structure. The nitrogen atom in the structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate can be compared to other similar compounds, such as:
- Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylates
These compounds share the bicyclic structure but differ in their substituents and specific chemical properties. The presence of different functional groups can significantly alter their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-6(7)9-4-5/h5-7,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNWXAPXSPNKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC1NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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